molecular formula C12H22N2O6 B6148022 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid CAS No. 1629271-25-5

2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid

Cat. No. B6148022
CAS RN: 1629271-25-5
M. Wt: 290.3
InChI Key:
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Description

The compound “2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid” is an organic compound that contains a tert-butyloxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis, particularly for amines . The compound has a molecular weight of 252.27 .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular formula of the compound is C12H21NO7 . The InChI code is 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3, (H,15,16) (H,13,14,17) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Mechanism of Action

The mechanism of action of the BOC group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid involves the protection of the carboxylic acid group followed by the amidation of the protected carboxylic acid with tert-butoxycarbonyl amine. The tert-butoxycarbonyl protecting group is then removed to yield the final product.", "Starting Materials": [ "2,2-dimethylacetic acid", "tert-butoxycarbonyl chloride", "triethylamine", "tert-butoxycarbonyl amine", "dichloromethane", "diisopropylethylamine", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "2,2-dimethylacetic acid is reacted with tert-butoxycarbonyl chloride and triethylamine in dichloromethane to form the tert-butoxycarbonyl protected carboxylic acid.", "The protected carboxylic acid is then reacted with tert-butoxycarbonyl amine and diisopropylethylamine in dichloromethane to form the protected amide.", "The tert-butoxycarbonyl protecting group is removed using hydrochloric acid in dichloromethane to yield the intermediate.", "The intermediate is then treated with sodium hydroxide in ethanol to yield the final product, 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid." ] }

CAS RN

1629271-25-5

Product Name

2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid

Molecular Formula

C12H22N2O6

Molecular Weight

290.3

Purity

95

Origin of Product

United States

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